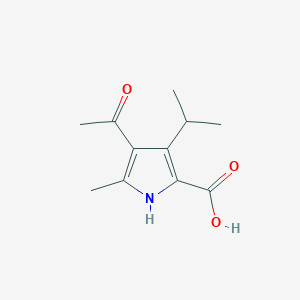
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid (AMPCA) is a heterocyclic compound belonging to the pyrrole family. It is an important intermediate in the synthesis of various drugs and has been the subject of numerous scientific studies. AMPCA has a wide range of applications in the pharmaceutical industry, and is used in the synthesis of drugs such as antihistamines, antibiotics, and antimalarials.
Scientific Research Applications
Synthesis Applications
One area of application involves the synthesis of complex molecules for various uses, including the development of flavors, pharmaceuticals, and materials. For example, the synthesis of 4-(4-Acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, derived from a related pyrrole compound, has been explored for its potential application in enhancing the aroma quality and volume of smoke in cigarettes, suggesting the versatility of pyrrole derivatives in flavor and fragrance chemistry (Fu Pei-pei, 2013).
Material Science
In material science, pyrrole derivatives have been utilized for their electronic and photophysical properties. The development of novel synthetic pathways for pyrrole-containing molecules often leads to materials with unique properties, which can be applied in electronics, photonics, and as sensors. While specific studies on 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid were not identified, related research demonstrates the potential for pyrrole derivatives in material science applications.
Pharmaceutical Research
Pyrrole derivatives have also been studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. For instance, nicotinic acid hydrazide derivatives, related to the pyrrole structure, have shown antimycobacterial activity, indicating the potential for pyrrole derivatives in developing new pharmaceutical agents (R.V.Sidhaye et al., 2011). Although direct studies on the specified compound's pharmaceutical applications were not found, the broader class of pyrrole derivatives exhibits significant interest in drug development.
properties
IUPAC Name |
4-acetyl-5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-5(2)8-9(7(4)13)6(3)12-10(8)11(14)15/h5,12H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJULLPVWPMCVPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)O)C(C)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

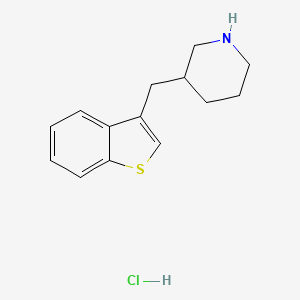
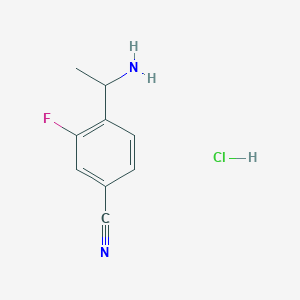
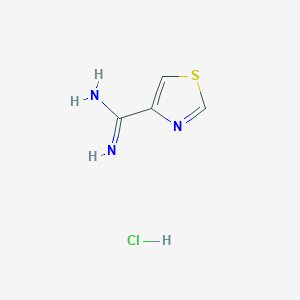
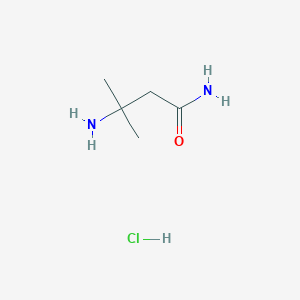
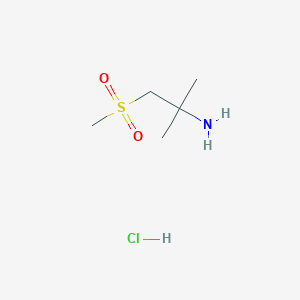
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
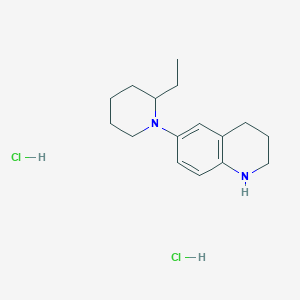
![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)
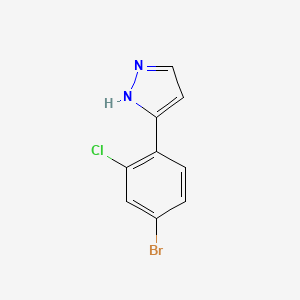
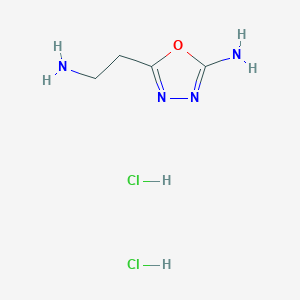
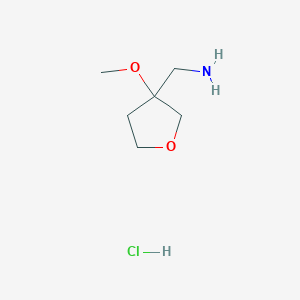
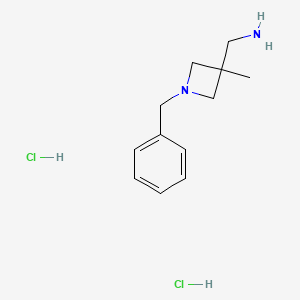
![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)